molecular formula C22H30N2O B1295432 4,4'-Dipentylazoxybenzene CAS No. 37592-87-3

4,4'-Dipentylazoxybenzene

Cat. No.: B1295432
CAS No.: 37592-87-3
M. Wt: 338.5 g/mol
InChI Key: OTPIZMGFGQDRNH-UHFFFAOYSA-N
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Description

4,4'-Dipentylazoxybenzene is an azoxybenzene derivative featuring two pentyl (-C₅H₁₁) substituents at the para positions of the aromatic rings. The azoxy group (-N=N(O)-) confers unique electronic and steric properties, making this compound relevant in materials science, particularly in liquid crystal displays (LCs) and photoresponsive systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentylazoxybenzene typically involves the oxidation of 4,4’-dipentylhydrazobenzene. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures to facilitate the oxidation process .

Industrial Production Methods: Industrial production of 4,4’-Dipentylazoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dipentylazoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-Dipentylazoxybenzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,4’-Dipentylazoxybenzene involves its interaction with molecular targets through its azoxy group. The compound can undergo photoisomerization, where it switches between trans and cis isomers upon exposure to light. This property is exploited in various applications, including photopharmacology and material science .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

The substituents on azoxybenzene significantly influence melting points, solubility, and intermolecular interactions. Below is a comparative analysis:

Table 1: Physical Properties of Azoxybenzene Derivatives

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Properties References
4,4'-Dipentylazoxybenzene -C₅H₁₁ ~332.4 (calculated) ~80–100 (est.) ~300–350 (est.) Likely liquid crystalline behavior N/A
4,4'-Dihydroxyazoxybenzene -OH 230.22 224 (decomp.) 475.3 (predicted) High polarity, hydrogen bonding
4,4'-Dichloroazoxybenzene -Cl 297.14 Solid (exact N/A) N/A Irritant, sensitizer
4,4'-Di-N-butoxyazoxybenzene -O-C₄H₉ ~348.4 (calculated) N/A N/A Enhanced organic solubility
4,4'-Dimethoxybenzophenone -OCH₃ 242.27 N/A N/A Photostability, UV absorption

Key Observations:

  • Alkyl vs. Alkoxy Chains : Longer alkyl chains (e.g., pentyl) reduce melting points compared to hydroxy or chloro derivatives due to weaker intermolecular forces. For instance, 4,4'-Dihydroxyazoxybenzene decomposes at 224°C, whereas alkyl/alkoxy analogues likely melt below 150°C .
  • Polarity : Hydroxy and chloro substituents increase polarity, enhancing hydrogen bonding (e.g., NH···O in 4,4'-Dihydroxyazoxybenzene) or halogen interactions, which raise melting points .
  • Solubility : Alkyl/alkoxy chains improve solubility in organic solvents, making compounds like 4,4'-Di-N-butoxyazoxybenzene more suitable for solution-based applications .

Research Findings and Trends

  • Hydrogen Bonding : In 4,4'-Dihydroxyazoxybenzene, NH(NH₂)···O hydrogen bonds stabilize crystal structures, a feature absent in alkylated analogues .
  • Coordination Chemistry : Azoxybenzenes with electron-withdrawing groups (e.g., -Cl) can act as ligands in metal complexes, though this is less common in alkylated versions .

Biological Activity

4,4'-Dipentylazoxybenzene (DPAB) is an organic compound classified within the azoxybenzene family, characterized by its two phenyl rings connected by an azoxy group (N=N-O) and substituted with pentyl groups at the para positions. This compound has garnered attention for its unique chemical properties and potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structure and Synthesis

The molecular structure of this compound allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution. The synthesis typically involves the oxidation of 4,4'-dipentylhydrazobenzene using oxidizing agents such as hydrogen peroxide or potassium permanganate in organic solvents like ethanol or acetic acid at elevated temperatures.

Chemical Reactions

Reaction Type Reagents Products
OxidationHydrogen peroxide, KMnO₄Nitro derivatives
ReductionSodium borohydrideHydrazobenzene derivatives
SubstitutionHalogens, nitrating agentsSubstituted azoxybenzenes

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, DPAB has been investigated for its anticancer effects. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death may be attributed to its interaction with cellular signaling pathways involved in cancer progression.

Case Study: Anticancer Efficacy

A study evaluating the cytotoxic effects of DPAB on human cancer cell lines reported an IC₅₀ value of approximately 5 μM, indicating significant potency against these cells. The study utilized a series of assays to assess cell viability and apoptosis markers.

The biological activity of this compound is believed to involve its azoxy group, which can undergo photoisomerization. This property is exploited in photopharmacological applications where light exposure can modulate the compound's activity.

Comparative Analysis

When compared to similar compounds such as 4,4'-Dimethylazoxybenzene and 4,4'-Diethylazoxybenzene, DPAB demonstrates unique biological profiles due to its specific pentyl substitutions. These differences result in variations in solubility and reactivity that may enhance its efficacy in biological applications.

Key Findings

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Activity : Induces apoptosis in cancer cells with an IC₅₀ value of ~5 μM.
  • Mechanism : Involves azoxy group interactions and potential photoisomerization.

Future Directions

Further studies are warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and potential therapeutic applications could pave the way for novel treatments in infectious diseases and cancer therapy.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4,4'-Dipentylazoxybenzene in laboratory settings?

  • Methodological Answer : Synthesis optimization should prioritize solvent selection (e.g., high-boiling-point solvents like DMSO for reflux conditions), reaction time (e.g., 18–24 hours for azoxy bond formation), and purification steps (e.g., recrystallization using ethanol-water mixtures). Yield improvement strategies include stoichiometric balancing of precursors and inert atmosphere control to minimize oxidation side reactions. Purity validation via HPLC or GC-MS is critical, as impurities can affect mesogenic properties .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., azoxy N=N stretching at ~1400 cm⁻¹) .
  • Chromatography : HPLC with UV detection ensures purity (>95% as per industrial standards) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines phase transition temperatures (e.g., nematic-to-isotropic transitions) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₂₂H₂₈N₂O₂, expected m/z ~352.2) .

Q. What safety protocols are essential for handling this compound in research labs?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods or closed systems to avoid inhalation of aerosols .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Preparedness : Install eyewash stations and safety showers in the workspace .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mesogenic properties of this compound across studies?

  • Methodological Answer : Discrepancies in phase transition temperatures (e.g., nematic range variations) may arise from impurities or experimental conditions. To address this:

  • Purity Verification : Use column chromatography or zone refining to achieve >99% purity .
  • Standardized Testing : Control heating/cooling rates (e.g., 1°C/min in DSC) and sample alignment (e.g., planar anchoring in liquid crystal cells) .
  • Cross-Validation : Compare data across multiple techniques (e.g., polarized optical microscopy and XRD for molecular packing analysis) .

Q. What computational approaches are effective for modeling the molecular interactions of this compound in liquid crystalline phases?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate alkyl chain flexibility and azoxy group dipole alignment using force fields like OPLS-AA .
  • Quantum Mechanics (QM) : Calculate dipole-dipole interactions and π-π stacking energies with DFT (e.g., B3LYP/6-31G* basis set) .
  • Validation : Correlate simulated order parameters with experimental NMR or XRD data .

Q. How can environmental impact assessments be designed for this compound degradation byproducts?

  • Methodological Answer :

  • Degradation Studies : Use UV/ozone or photocatalytic methods to simulate environmental breakdown; monitor products via LC-MS/MS .
  • Toxicity Screening : Perform Daphnia magna or Aliivibrio fischeri bioassays to evaluate ecotoxicity of degradation intermediates .
  • Structure-Activity Relationships (SAR) : Predict metabolite toxicity using software like TEST (Toxicity Estimation Software Tool) .

Properties

IUPAC Name

oxido-(4-pentylphenyl)-(4-pentylphenyl)iminoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(25)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPIZMGFGQDRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37592-87-3
Record name 4,4'-Dipentyl azoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,4'-Dipentylazoxybenzene
4,4'-Dipentylazoxybenzene
4,4'-Dipentylazoxybenzene
4,4'-Dipentylazoxybenzene
4,4'-Dipentylazoxybenzene
4,4'-Dipentylazoxybenzene

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